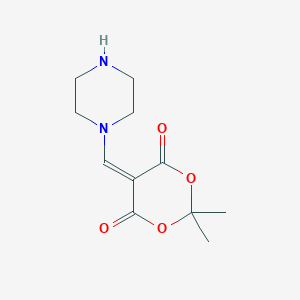![molecular formula C23H17ClN2O2 B2745300 (2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide CAS No. 1327178-54-0](/img/structure/B2745300.png)
(2Z)-2-[(4-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve studying the reaction mechanism, the rate of the reaction, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability. Techniques like thermal analysis, solubility tests, and stability tests are often used .Scientific Research Applications
Synthesis and Chemical Properties
A variety of synthesis methods have been developed for chromene derivatives, demonstrating the versatility and adaptability of these compounds for scientific research. For example, Proença and Costa (2008) introduced a simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlighting the efficiency and green chemistry aspects of chromene synthesis Proença, M., & Costa, M. (2008). Similarly, Gyuris et al. (2011) developed an efficient one-pot synthesis method for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, further expanding the toolkit for chromene derivative synthesis Gyuris, M., et al. (2011).
Antimicrobial Activity
Chromene derivatives have shown promising antimicrobial activities, which is a significant area of research given the ongoing need for new antimicrobial agents. Ukhov et al. (2021) synthesized and tested a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, finding that some compounds exhibited antimicrobial activity Ukhov, S. V., et al. (2021). This suggests the potential of chromene derivatives in developing new antimicrobial drugs.
Applications in Materials Science
Beyond their biological activities, chromene derivatives have been explored for their applications in materials science. For instance, the synthesis and characterization of polyamides and poly(amide-imide)s derived from chromene-based compounds have been investigated for their potential use in creating new materials with desirable thermal and solubility properties Saxena, A., et al. (2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-6-2-4-8-20(15)26-22(27)19-14-16-7-3-5-9-21(16)28-23(19)25-18-12-10-17(24)11-13-18/h2-14H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPZVNIPMAENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745221.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2745224.png)
![3-Ethoxy-5-iodo-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2745225.png)

![3-(4-chlorobenzyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745227.png)
![6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2745228.png)


![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2745232.png)
![[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone](/img/structure/B2745235.png)

![N-(2-cyanophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2745239.png)
